6-Bromo-1,3-benzodioxole-5-carbonitrile

Übersicht

Beschreibung

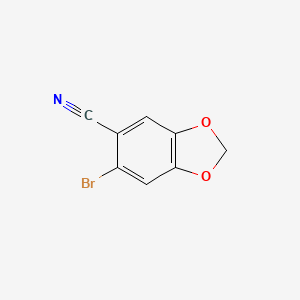

6-Bromo-1,3-benzodioxole-5-carbonitrile is an organic compound with the molecular formula C8H4BrNO2. It is also known by other names such as 2-Bromo-4,5-methylenedioxybenzonitrile and 6-Bromopiperonylonitrile . This compound is characterized by a bromine atom attached to a benzodioxole ring, which is further substituted with a nitrile group. It is commonly used in various chemical syntheses and research applications due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Bromo-1,3-benzodioxole-5-carbonitrile can be synthesized through several methods. One common synthetic route involves the bromination of 1,3-benzodioxole-5-carbonitrile. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to achieve selective bromination at the desired position on the benzodioxole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1,3-benzodioxole-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide or acetonitrile and may require catalysts or bases to facilitate the reaction.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the original compound .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

6-Bromo-1,3-benzodioxole-5-carbonitrile has shown potential as an antimicrobial agent . Studies have indicated that it exhibits greater inhibition against various bacterial strains than standard antibiotics at comparable concentrations. For instance, it demonstrated significant antimicrobial efficacy in laboratory tests, making it a candidate for developing new antimicrobial therapies.

Anti-inflammatory Research

Research indicates that this compound may possess anti-inflammatory properties . It has been studied for its ability to inhibit enzymes involved in inflammatory pathways, suggesting therapeutic potential for conditions such as arthritis. Specific studies have highlighted its effectiveness in reducing inflammation markers in vitro.

Insect Repellent

In the field of entomology, this compound has been evaluated as an insect repellent . Laboratory tests revealed that a 2% solution of this compound was nearly twice as effective against clothing lice compared to a 50% solution of diethyltoluamide, a commonly used insect repellent.

Advanced Battery Science

The compound is also being explored for applications in advanced battery technology . Its unique chemical properties may contribute to the development of new materials for energy storage solutions.

Synthesis of Psychoactive Compounds

Additionally, it serves as a precursor in the synthesis of psychoactive compounds such as MDMA. This application highlights its relevance in both medicinal chemistry and recreational drug synthesis.

Antimicrobial Efficacy

A study published in Frontiers in Microbiology reported that this compound inhibited the growth of resistant bacterial strains at concentrations as low as 50 µg/mL. This finding underscores its potential as a novel antimicrobial agent.

Cancer Cell Studies

Research conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure. This suggests potential anticancer properties worth further exploration.

Wirkmechanismus

The mechanism of action of 6-Bromo-1,3-benzodioxole-5-carbonitrile depends on its specific application. In chemical reactions, the bromine and nitrile groups play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition or reduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-4,5-methylenedioxybenzonitrile

- 6-Bromopiperonylonitrile

- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde

- 5-Bromo-2-methoxypyridine-3-carbonitrile

- 5-Bromo-6-bromomethyl-1,3-benzodioxole

Uniqueness

6-Bromo-1,3-benzodioxole-5-carbonitrile is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a bromine atom and a nitrile group makes it a versatile intermediate for various chemical transformations and applications .

Biologische Aktivität

6-Bromo-1,3-benzodioxole-5-carbonitrile (CAS No. 6120-26-9) is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of 226.03 g/mol. The compound features a benzodioxole ring substituted with a bromine atom and a carbonitrile group, which contribute to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Significant interest has been directed towards the anticancer properties of this compound. A study assessed the cytotoxic effects of several benzodioxole derivatives, including this compound, on human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to affect mitochondrial membrane potential and DNA synthesis in cancer cells .

- Interaction with Biomolecules : The bromine and nitrile groups can interact with various biomolecules, potentially modulating their activity and leading to biological effects such as apoptosis .

Study on Anticancer Effects

In one notable study, researchers synthesized a series of benzodioxole-based thiosemicarbazone derivatives and evaluated their anticancer activities. Among these derivatives, this compound was identified as having significant cytotoxicity against A549 and C6 cell lines while exhibiting low toxicity towards normal NIH/3T3 mouse embryonic fibroblast cells. The study emphasized the importance of substituents on the benzene ring in enhancing anticancer activity .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | Benzodioxole derivative | Moderate anticancer activity |

| 6-Bromo-1,4-benzodioxane | Benzodioxane derivative | Limited antimicrobial properties |

| 5-Bromo-2,3-dimethoxybenzaldehyde | Benzaldehyde derivative | Notable antioxidant activity |

This table illustrates that while similar compounds exist, this compound stands out due to its potent anticancer properties and broader spectrum of biological activity.

Eigenschaften

IUPAC Name |

6-bromo-1,3-benzodioxole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAZLOORQHTWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377428 | |

| Record name | 6-bromo-1,3-benzodioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6120-26-9 | |

| Record name | 6-bromo-1,3-benzodioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.